molecular formula C19H17F3N2O4 B2569753 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate CAS No. 1794883-96-7

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate

Cat. No.: B2569753
CAS No.: 1794883-96-7
M. Wt: 394.35
InChI Key: YJRZKVZEXHWHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate typically involves multiple steps:

  • Formation of the Intermediate: : The initial step involves the preparation of 2-(trifluoromethyl)benzylamine. This can be achieved through the reduction of 2-(trifluoromethyl)benzonitrile using a suitable reducing agent such as lithium aluminum hydride.

  • Acylation Reaction: : The intermediate 2-(trifluoromethyl)benzylamine is then acylated with 4-acetamidobenzoic acid chloride in the presence of a base like triethylamine to form the amide bond.

  • Esterification: : The final step involves the esterification of the resulting amide with ethyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with hydrophobic pockets in proteins, potentially inhibiting their activity. This can lead to various biological effects, including modulation of signaling pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate: Similar structure but with a different position of the acetamido group, which can lead to different reactivity and biological activity.

    2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-nitrobenzoate: Contains a nitro group instead of an acetamido group, which significantly alters its chemical and biological properties.

Uniqueness

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate is unique due to the presence of both the trifluoromethyl group and the acetamido group, which together confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c1-12(25)24-15-8-6-13(7-9-15)18(27)28-11-17(26)23-10-14-4-2-3-5-16(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRZKVZEXHWHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.